molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile

Cat. No.: B2623784
CAS No.: 2034406-61-4
M. Wt: 260.293
InChI Key: ORAHSEVKXVDNDE-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked via an ether oxygen to a 2-cyano-substituted pyridine (isonicotinonitrile) moiety. This structure combines the conformational rigidity of the spirocyclic system with the electronic properties of the nitrile and pyridine groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHSEVKXVDNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile typically involves the formation of the spirocyclic core followed by the introduction of the isonicotinonitrile moiety. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation to yield 1,4-dioxaspiro[4.5]decane. This intermediate can then be functionalized through various reactions, including palladium-catalyzed aminocarbonylation, to introduce the isonicotinonitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure and nitrile group. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a)
  • Structure : Contains a 6,9-diazaspiro[4.5]decane core with a phenyl group and acetonitrile substituent.
  • Key Differences: Replaces the dioxaspiro core with a diazaspiro system, introducing amine groups. Acetonitrile (CH2CN) vs. isonicotinonitrile (pyridine-CN), altering electronic and steric profiles.
  • Synthesis : Prepared via trifluoroacetic anhydride-mediated cyclization, yielding 97% product with IR bands at 2848 cm⁻¹ (CN) and 1687 cm⁻¹ (C=O) .
(b) Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate
  • Structure : Shares the 1,4-dioxaspiro[4.5]decane core but includes sulfonyl, chloro-indenyl, and carboxylate ester groups.
  • Key Differences: Functionalized with sulfonamide and carboxylate moieties instead of nitrile-pyridine.
(c) 1,4-Dioxaspiro[4.5]decan-8-ol (291)
  • Structure : A simpler spirocyclic diol precursor.
  • Key Differences: Lacks the isonicotinonitrile group, limiting its electronic complexity. Synthesized via NaBH4 reduction of 1,4-dioxaspiro[4.5]decan-8-one (yield: 97%) .

Physicochemical and Spectroscopic Properties

Compound Melting Point IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* N/A ~2240 (C≡N), ~1600 (pyridine C=C) Pyridine H: ~8.5–7.5; Spiro CH2: ~1.5–2.5
8a 70 °C 2848 (C≡N), 1743/1687 (C=O) Cyclopentyl CH2: 1.20–2.30
7f (amide analog) 94 °C 3383 (NH2), 1678/1670/1654 (C=O) OCH3: 4.03; Aromatic H: 7.01–7.08

*Data estimated based on structural analogs.

Biological Activity

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁N₃O₃
  • Molecular Weight : 253.24 g/mol
  • CAS Number : Not explicitly mentioned in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound is believed to modulate neurotransmitter systems and inhibit certain enzymes involved in pain pathways.

Antinociceptive Effects

Research has indicated that derivatives of isonicotinonitrile exhibit significant antinociceptive properties. In animal models, compounds similar to this compound have shown efficacy in reducing pain responses, suggesting a potential application in pain management therapies.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in targeted cells. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

StudyFindings
Study 1 : Evaluation of Antinociceptive ActivityDemonstrated significant reduction in pain response in rodent models when administered at specific dosages.
Study 2 : Cytotoxicity on Cancer Cell LinesShowed selective cytotoxic effects on MCF-7 and HeLa cells with IC50 values indicating potent activity.
Study 3 : Mechanistic Insights into ActionIdentified the activation of apoptotic pathways via caspase-3 and caspase-9 in treated cancer cells.

Research Findings

Recent studies have focused on the synthesis and modification of the compound to enhance its biological activity. For instance:

  • Modifications at the nitrogen atom have been explored to improve solubility and bioavailability.
  • Structure-activity relationship (SAR) studies indicate that specific functional groups significantly influence the compound's efficacy against pain and cancer cell proliferation.

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